Cis-dihydrocarvone is a cyclic monoterpene ketone with the chemical formula and an average molecular mass of approximately 152.23 g/mol. It is classified under menthane monoterpenoids, characterized by a cyclohexane ring structure with a methyl group and a prop-1-en-2-yl group at specific positions on the ring. Its IUPAC name is (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one . This compound is commonly found in natural sources such as dill, spearmint, and wild celery, contributing to their characteristic aromas .
Cis-dihydrocarvone exhibits several biological activities:
Cis-dihydrocarvone can be synthesized through several methods:
Cis-dihydrocarvone has various applications across different fields:
Studies on cis-dihydrocarvone's interactions with other compounds reveal:
Cis-dihydrocarvone shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Carvone | C10H14O | Precursor to dihydrocarvones; minty aroma |
Trans-Dihydrocarvone | C10H16O | Isomeric form; distinct aroma profile |
Menthone | C10H18O | Similar flavor profile; found in mint oils |
Limonene | C10H16 | Citrus-like aroma; widely used in food |
Cis-dihydrocarvone's unique characteristics stem from its specific stereochemistry (2R,5S configuration), which contributes to its distinctive aroma and flavor profile. Unlike its trans counterpart, cis-dihydrocarvone is often perceived as sweeter and more herbal, making it particularly valuable in flavoring applications.